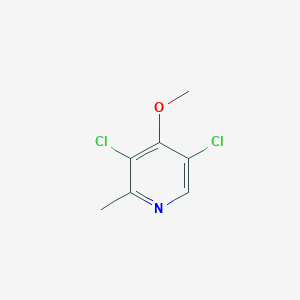

3,5-Dichloro-4-methoxy-2-methylpyridine

Description

Overview of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridines are a class of organic compounds that are of significant interest in synthetic chemistry. The presence of one or more halogen atoms on the pyridine ring dramatically influences its chemical reactivity. These halogen atoms can act as versatile handles, enabling a wide range of chemical transformations. They are particularly valuable as precursors in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The electron-withdrawing nature of halogen atoms makes the pyridine ring more susceptible to nucleophilic aromatic substitution, a key reaction for introducing other functional groups. Because the pyridine ring is inherently electron-deficient, electrophilic substitutions often require harsh conditions. wikipedia.org However, the strategic placement of halogens can direct the regioselectivity of these reactions. wikipedia.org The reactivity and selectivity of halogenated pyridines make them indispensable building blocks for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. nih.gov

Strategic Role of Pyridine Derivatives in Medicinal and Agrochemical Research

The pyridine scaffold is a privileged structure in drug discovery and agrochemical research. ijpsonline.comglobalresearchonline.net Its presence is found in numerous natural products, including vitamins and alkaloids. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a basic center, which is often crucial for binding to biological targets like enzymes and receptors. nih.gov

In medicine, pyridine derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. scribd.comresearchgate.net For instance, the anti-tuberculosis drug isoniazid (B1672263) and the proton pump inhibitor omeprazole (B731) feature a pyridine core. In agriculture, pyridine-based compounds are at the forefront of modern pesticide development, leading to highly effective and selective herbicides, insecticides, and fungicides. nih.govacs.org The development of pyridine-containing agrochemicals, such as the herbicide fluazifop-butyl, has been instrumental in improving crop yields and managing weed resistance. nih.gov The ability to systematically modify the substitution pattern on the pyridine ring allows chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Positioning of 3,5-Dichloro-4-methoxy-2-methylpyridine within Contemporary Chemical Research

This compound is a specialized chemical intermediate that holds a significant position in the development of new agrochemicals. Its specific substitution pattern—a methyl group at the 2-position, two chlorine atoms at the 3- and 5-positions, and a methoxy (B1213986) group at the 4-position—is not arbitrary. Each substituent is placed to facilitate specific synthetic transformations and to contribute to the final properties of the target molecule.

This compound has been identified as a key intermediate in the synthesis of novel herbicidal compounds. Specifically, it serves as a precursor for creating complex pyridyloxyphenoxy propionate (B1217596) herbicides, a class of chemicals known for their effectiveness against grass weeds in broadleaf crops. The chlorine atoms at the 3 and 5 positions are crucial for the subsequent synthetic steps, often involving nucleophilic substitution reactions to link the pyridine core to other molecular fragments. The methoxy and methyl groups, in turn, influence the electronic properties and steric environment of the molecule, which can be critical for the biological activity of the final herbicide.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is the discovery and development of new, effective, and selective herbicides. The agricultural industry is in constant need of new solutions to combat the evolution of herbicide-resistant weeds. The synthesis of novel herbicidal molecules based on the this compound scaffold aims to address this challenge.

The research focuses on using this intermediate to construct larger, more complex molecules and then evaluating their herbicidal efficacy and crop safety. The synthetic route to create this intermediate and its subsequent conversion to the final product are subjects of chemical process development, aiming for efficiency, high yield, and cost-effectiveness for potential industrial-scale production. The ultimate goal is to identify new active ingredients that can be formulated into commercial agrochemical products to help ensure global food security.

Chemical and Physical Properties

Below are some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1823899-02-0 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | Solid |

| SMILES | COC1=C(Cl)C=NC(C)=C1Cl |

| InChI Key | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

3,5-dichloro-4-methoxy-2-methylpyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-6(9)7(11-2)5(8)3-10-4/h3H,1-2H3 |

InChI Key |

VOTKVBUIKLCMHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)OC)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dichloro 4 Methoxy 2 Methylpyridine

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 3,5-Dichloro-4-methoxy-2-methylpyridine is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine atoms. This electronic nature primarily dictates its reactivity towards nucleophiles and electrophiles.

Substitution Reactions at Pyridine Ring Positions

The presence of two electron-withdrawing chlorine atoms significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Halogens on heterocyclic rings, especially when activated by other electron-withdrawing groups, are susceptible to displacement by nucleophiles. nih.gov In principle, both chlorine atoms at positions 3 and 5 are potential sites for nucleophilic attack. The regioselectivity of such reactions is often governed by the stability of the intermediate Meisenheimer complex and the electronic environment of the carbon atom being attacked. Theoretical calculations on similar chloropyridines and other chloro-heterocycles show that the LUMO (Lowest Unoccupied Molecular Orbital) lobes are often largest at the carbon atoms bearing the leaving group, making them the most likely sites for nucleophilic attack. wuxiapptec.commdpi.com For instance, in related dihalogenated systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position due to greater electronic stabilization of the transition state. mdpi.com In the case of this compound, while both positions are activated, their relative reactivity would depend on the specific nucleophile and reaction conditions.

Conversely, the pyridine core is strongly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the ring nitrogen and the two chlorine substituents make the ring electron-poor and thus highly resistant to attack by electrophiles.

Reactions Involving the Methoxy (B1213986) Group

The 4-methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It can be involved in nucleophilic substitution reactions where it is displaced by a strong nucleophile, although this is generally less common than the displacement of the chloro groups. More typically, the methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding pyridin-4-ol, a standard reaction for aryl methyl ethers. The methoxy group also influences the regioselectivity of substitution reactions on the ring through its electron-donating mesomeric effect.

Reactions of the Methyl Group (e.g., Chloromethylation)

The methyl group at the C-2 position is a site for functionalization. A key reaction is its conversion to a chloromethyl group, a versatile handle for further synthetic modifications. This transformation is typically not a direct chlorination but proceeds via a two-step sequence involving initial oxidation to a hydroxymethyl group, followed by chlorination. The precursor, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is a known compound that can be formed from the corresponding 2-methylpyridine (B31789) derivative. nih.govsigmaaldrich.com This alcohol can then be converted to the desired 2-(chloromethyl) derivative, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, using standard chlorinating agents like thionyl chloride (SOCl₂). bldpharm.comnih.govnih.gov

Redox Chemistry and N-Oxide Interconversions

The pyridine nitrogen atom in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and enabling further functionalization. The oxidation of the closely related 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide is well-documented and provides a clear precedent. sigmaaldrich.cnnih.govchemicalbook.com

Common methods for this N-oxidation include:

Hydrogen Peroxide in Acetic Acid : A traditional method where peracetic acid, formed in situ, acts as the oxidant. However, this reaction can be vigorous and difficult to control on an industrial scale. google.com

Catalytic Oxidation : A milder and more efficient method uses hydrogen peroxide in the presence of a catalyst, such as a phosphotungstic acid solution. This approach offers higher yields, improved safety, and is more environmentally friendly. google.compatsnap.com

The resulting N-oxide, this compound N-oxide, is a key intermediate for the synthesis of various compounds.

Catalyzed Reactions and Reaction Conditions Optimization

Optimizing reaction conditions is crucial for the efficient synthesis and transformation of this compound. A prime example is the N-oxidation reaction.

The table below summarizes the comparison between the two methods for N-oxide formation based on analogous reactions.

| Feature | Acetic Acid Method | Catalytic Phosphotungstic Acid Method |

| Oxidant | H₂O₂ / Acetic Acid | H₂O₂ |

| Catalyst | None | Phosphotungstic Acid Solution |

| Temperature | Often requires heating, can be exothermic | Controlled heating (e.g., 80-90°C) |

| Safety | Risk of vigorous, hard-to-control reaction | Milder and safer reaction conditions |

| Yield | Lower | High |

| Workup | Involves neutralization of acetic acid, extraction | Simple pH adjustment, extraction |

| Environmental | Generates acidic waste | Cleaner process, no waste acid |

Furthermore, the chloro-substituents on the pyridine ring are amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Such reactions would allow for the formation of carbon-carbon bonds at the 3- and/or 5-positions, enabling the synthesis of a wide array of complex derivatives. Optimization of these reactions would involve screening parameters like the palladium catalyst, base, solvent, and temperature to achieve high yields and regioselectivity. researchgate.net

Proposed Reaction Mechanisms for Key Transformations

Nucleophilic Aromatic Substitution (SNAr): The displacement of a chlorine atom by a nucleophile (Nu⁻) is proposed to proceed via a two-step addition-elimination mechanism.

Addition Step : The nucleophile attacks the carbon atom bearing a chlorine atom (e.g., at C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom and the remaining chlorine atom.

Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The regioselectivity of the attack (C-3 vs. C-5) is determined by the relative stability of the corresponding Meisenheimer intermediates. mdpi.com

N-Oxidation with Peroxy Acid: The formation of the N-oxide using hydrogen peroxide and an acid catalyst (like acetic acid or phosphotungstic acid) involves the following steps:

Formation of the Oxidizing Agent : In the presence of acid, hydrogen peroxide is protonated or activated, or it forms a peroxy acid (like peracetic acid) in situ.

Nucleophilic Attack by Pyridine : The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the activated peroxy species.

Proton Transfer : A proton is transferred to the leaving group (e.g., an acetate (B1210297) or tungstate (B81510) anion), resulting in the formation of the N-oxide and the regeneration of the acid catalyst.

This mechanism underscores the nucleophilic character of the pyridine nitrogen in this specific reaction.

Applications As a Strategic Synthetic Intermediate and Building Block

Role in Pharmaceutical Synthesis

The pyridine (B92270) derivative, 3,5-Dichloro-4-methoxy-2-methylpyridine, plays a pivotal role in the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from its reactive sites that allow for the strategic construction of larger, more complex drug molecules.

Precursor to Proton Pump Inhibitors (PPIs)

Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid production. The synthesis of several key PPIs relies on pyridine intermediates.

Intermediate for Omeprazole (B731) Synthesis

Omeprazole is a widely used PPI for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). sphinxsai.com The synthesis of omeprazole involves the coupling of two key heterocyclic fragments: a benzimidazole (B57391) moiety and a substituted pyridine moiety.

A common synthetic route to omeprazole involves the reaction of 5-methoxy-2-mercapto-1H-benzimidazole with a chlorinated pyridine derivative. sphinxsai.comchemicalbook.com Specifically, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a frequently utilized intermediate. chemicalbook.comepa.gov This pyridine component is synthesized from precursors like 2,3,5-trimethylpyridine (B1346980) N-oxide. epo.org The reaction between the benzimidazole and pyridine fragments yields a thioether intermediate, which is subsequently oxidized to form omeprazole. sphinxsai.comchemicalbook.com

| Reactant 1 | Reactant 2 | Product |

| 5-methoxy-2-mercapto-1H-benzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Omeprazole |

Intermediate for Pantoprazole (B1678409) Synthesis

Pantoprazole is another significant PPI used for similar therapeutic purposes as omeprazole. semanticscholar.orgnih.gov Its synthesis also involves the condensation of a benzimidazole derivative with a substituted pyridine. semanticscholar.orgnih.gov

The conventional synthesis of pantoprazole involves the reaction of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. semanticscholar.orgnih.govgoogle.com This reaction forms a thioether intermediate, pantoprazole sulfide, which is then oxidized to the final sulfoxide (B87167) product, pantoprazole. semanticscholar.orgresearchgate.net The pyridine intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is a key component in this process. nih.govgoogle.com

| Reactant 1 | Reactant 2 | Product |

| 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Pantoprazole |

Contribution to Novel Drug Discovery Scaffolds

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biological interactions. Substituted pyridines, such as this compound and its derivatives, are valuable building blocks for creating novel drug candidates. nih.gov These scaffolds can be modified at various positions to optimize pharmacological activity and selectivity. For instance, the development of novel phosphodiesterase 5 (PDE5) inhibitors has utilized aminopyrimidine derivatives, showcasing the versatility of heterocyclic scaffolds in drug design. nih.gov The strategic use of such building blocks allows for "scaffold hopping," a technique to discover new chemical classes of drugs with improved properties. nih.gov

Significance in Agrochemical Synthesis

Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, particularly herbicides.

Building Block for Herbicide Development

The pyridine moiety is a key structural feature in many herbicides. For example, trifluoromethylpyridines are crucial intermediates in the synthesis of various crop protection products. nih.gov The synthesis of these complex herbicides often starts from simpler, functionalized pyridine building blocks. The development of new herbicides with improved efficacy and environmental profiles relies on the availability of diverse pyridine-based intermediates. For instance, the discovery of the pre-emergence herbicide pyroxasulfone (B108660) involved the optimization of a 4,5-dihydro-1,2-oxazole ring containing structure. nih.gov While not directly mentioning this compound, this highlights the importance of substituted heterocyclic rings in creating novel herbicidal compounds.

Information on "this compound" Not Available in Publicly Accessible Sources

Following a comprehensive search of publicly available scientific literature, chemical databases, and patent records, no specific information was found regarding the applications of the chemical compound This compound as a synthetic intermediate in the production of insecticides and fungicides, or its use in the synthesis of other heterocyclic systems and specialized reagents.

The performed searches yielded information on structurally similar but distinct compounds, such as:

4-chloro-3-methoxy-2-methylpyridine (B28138) : Mentioned as a synthetic product.

3,5-dimethyl-4-methoxy-pyridine derivatives : Identified as key intermediates in the synthesis of proton pump inhibitors like Omeprazole.

Various chlorinated and fluorinated methylpyridines : Recognized as important building blocks for fourth-generation pesticides.

Therefore, the generation of a detailed article structured around the provided outline for "this compound" is not possible based on the available information. The specific research findings and applications outlined in the request appear to be from sources that are not accessible through standard public domain searches.

Research on Derivatives of 3,5 Dichloro 4 Methoxy 2 Methylpyridine

Synthetic Strategies for Structurally Modified Derivatives

The generation of derivatives from the parent compound, 3,5-dichloro-4-methoxy-2-methylpyridine, involves targeted chemical reactions at its distinct functional groups. Strategic modifications of the methyl group, the methoxy (B1213986) group, and the chloro substituents have been pursued to create libraries of novel compounds for further evaluation.

The methyl group at the C-2 position of the pyridine (B92270) ring is a primary site for functionalization, often serving as a handle to introduce a variety of other chemical moieties. A common strategy involves the oxidation of the methyl group to a hydroxymethyl group (-CH₂OH). This transformation can be followed by reaction with halogenating agents, such as thionyl chloride (SOCl₂), to convert the alcohol into a more reactive chloromethyl group (-CH₂Cl).

This 2-chloromethyl derivative is a key intermediate in the synthesis of more complex molecules. For instance, processes have been developed for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for certain pharmaceuticals. google.com These synthetic routes often begin with a related pyridine structure, which undergoes oxidation of the methyl group, sometimes using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, followed by chlorination. google.comgoogle.compatsnap.com The resulting reactive chloromethyl group can then readily participate in nucleophilic substitution reactions to build more elaborate molecular architectures.

The two chlorine atoms at the C-3 and C-5 positions are significant features of the molecule and prime targets for modification, particularly through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst. researchgate.net

This reaction has been successfully applied to polyhalogenated pyridines, which are structurally analogous to this compound. Studies on compounds like 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that chemoselective Suzuki-Miyaura reactions are possible, allowing for the stepwise and controlled replacement of specific halogen atoms with various aryl or other organic groups. researchgate.net By carefully selecting the reaction conditions (e.g., catalyst, base, solvent, and temperature), it is possible to selectively substitute one or both chlorine atoms, leading to a wide array of new derivatives with diverse steric and electronic profiles. This strategy is fundamental for accessing novel bi-aryl and poly-aryl structures based on the pyridine core.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies investigate how different substituents impact chemical reactivity and in vitro biological effects like enzyme inhibition or cytotoxicity.

The nature and position of substituents on the pyridine ring profoundly influence the molecule's electronic properties and, consequently, its chemical reactivity. The two chlorine atoms in this compound are electron-withdrawing groups, which decrease the electron density on the pyridine ring.

This electronic effect has several consequences:

Reactivity towards Nucleophiles: The reduced electron density can make the pyridine ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms.

Reactivity of the Nitrogen Atom: The electron-withdrawing nature of the halogens decreases the basicity and nucleophilicity of the pyridine nitrogen atom. This can make reactions like N-alkylation more difficult, requiring harsher conditions compared to pyridine rings with electron-donating groups. researchgate.net

Influence on Adjacent Groups: The electronic environment affects the reactivity of adjacent functional groups. For example, studies on related 4-methoxypyridines have shown that the presence of electron-withdrawing groups on the ring favors the conversion of the 4-methoxy group to a 1-methylpyridone when treated with methyl iodide. researchgate.net

The interplay of these substituent effects is crucial for planning synthetic strategies and predicting the outcome of chemical reactions.

The ultimate goal of synthesizing new derivatives is often to discover compounds with potent and selective biological activity. SAR studies correlate specific structural features with in vitro data to guide the design of more effective molecules.

General studies on pyridine derivatives have shown that the type and position of substituents are critical for their antiproliferative activity. For example, the inclusion of methoxy (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups can sometimes enhance activity against cancer cell lines, whereas the presence of halogens or particularly bulky groups may lead to lower activity. nih.gov

A notable example that underscores the importance of the 3,5-dichloro-substituted aromatic core is the development of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov While not a direct pyridine derivative, its structure features a 2-[3,5-dichloro-4-(...)-phenyl] moiety. The optimization of this series revealed that the 3,5-dichloro substitution pattern was a key element for its biological activity. Further modification, such as the addition of a cyanoazauracil substituent, significantly improved both the potency and the selectivity for THR-β over the THR-α isoform. nih.gov This highlights how the core dichlorinated ring system can serve as a foundational pharmacophore, with peripheral modifications fine-tuning the biological profile.

The cytotoxicity of novel compounds is a frequently studied endpoint. Research on various classes of heterocyclic compounds, such as ellipticine (B1684216) derivatives, has demonstrated that specific modifications can lead to potent antitumor activity. For instance, the synthesis of novel ellipticine and pyridocarbazole derivatives and their subsequent evaluation against HeLa S-3 cancer cells revealed that certain modifications resulted in compounds with significant cytotoxicity. nih.gov The table below summarizes the cytotoxic activity of selected ellipticine derivatives.

| Compound | Modification | Cytotoxicity (IC₅₀) against HeLa S-3 cells (μM) |

| Ellipticine | Parent Compound | Data not specified in abstract |

| Derivative 1 | Nitrosourea moiety via oxydiethylene linker | Potent antitumor activity |

| Derivative 2 | Varied alkyl substitutions | Specific IC₅₀ values vary |

This table is representative of findings where specific structural modifications on a heterocyclic core lead to potent cytotoxic effects. Data adapted from studies on ellipticine derivatives which share a pyridocarbazole structure. nih.gov

Similarly, studies on other cytotoxic agents like mitomycins show that biological activity is not solely dependent on a single factor but on a complex interplay between the drug's structure, its ability to interact with cellular targets like DNA, and the cellular pathways that are subsequently affected. nih.gov The structural configuration of the drug can influence the type of DNA lesions it creates, which in turn triggers distinct cellular responses.

By systematically synthesizing derivatives of this compound and evaluating their in vitro activity, researchers can build comprehensive SAR models. These models are invaluable for rationally designing future generations of compounds with improved potency, selectivity, and desired biological effects.

Mechanistic Studies of Derivative Activity

The functional groups present on the this compound scaffold—two chlorine atoms, a methoxy group, and a methyl group—provide a template for a variety of potential biological interactions. Halogen atoms can participate in halogen bonding and influence the electronic properties of the pyridine ring, while methoxy and methyl groups can engage in hydrophobic interactions and affect metabolic stability. nih.gov Research on analogous substituted pyridines has revealed a wide array of mechanistic possibilities, primarily in the realm of anticancer and antimicrobial activities. arabjchem.orgchemijournal.comresearchgate.net

The pyridine scaffold is a common feature in a multitude of biologically active compounds, often serving as a key pharmacophore that interacts with specific molecular targets. chemijournal.comresearchgate.net Based on extensive research into structurally related pyridine derivatives, several key molecular targets can be postulated for derivatives of this compound.

A prominent role for pyridine derivatives is as kinase inhibitors . nih.govacs.org Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-based compounds have been successfully developed to target a variety of kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met. nih.govekb.eg These are crucial for tumor angiogenesis and metastasis. The pyridine core can act as a scaffold to position other functional groups to interact with the ATP-binding pocket of the kinase.

Non-receptor Tyrosine Kinases: Including proto-oncogene tyrosine-protein kinase (ROS) and cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. arabjchem.org

PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation. Pyridine-quinoline hybrids have been identified as potent PIM-1 kinase inhibitors. researchgate.net

Vaccinia-Related Kinases (VRK1 and VRK2): These are involved in cell division and DNA damage response. Aminopyridine scaffolds have been developed as inhibitors for these kinases. acs.orgdntb.gov.ua

Another significant class of molecular targets for pyridine derivatives is topoisomerases . These enzymes are essential for managing DNA topology during replication and transcription. Certain halogenated pyridine derivatives have shown potential as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. ekb.eg

Furthermore, pyridine-containing compounds have been investigated as inhibitors of tubulin polymerization . By interfering with the dynamics of microtubules, these agents can arrest the cell cycle in the mitotic phase, ultimately leading to cell death. chemijournal.com

In the context of antimicrobial activity, a key molecular target for some pyridine derivatives is dihydrofolate reductase (DHFR) . nih.gov This enzyme is vital for the synthesis of nucleic acids and amino acids in microorganisms. Inhibition of DHFR disrupts these essential processes, leading to the death of the pathogen. nih.gov

The binding mechanisms of these derivatives at their respective targets are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and in the case of halogenated pyridines, potential halogen bonding. The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the molecule within the active site of the target protein. nih.govnih.gov

Table 1: Potential Molecular Targets of Substituted Pyridine Derivatives and Their Functions

| Molecular Target Family | Specific Examples | Biological Function | Potential Therapeutic Area |

| Kinases | VEGFR, c-Met, PIM-1, VRK1/2, CDKs | Cell signaling, proliferation, angiogenesis, cell cycle control | Cancer, inflammatory diseases |

| Topoisomerases | Topoisomerase I/II | DNA replication and transcription | Cancer |

| Structural Proteins | Tubulin | Cell division, intracellular transport | Cancer |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Folic acid metabolism, nucleotide synthesis | Infectious diseases (malaria) |

| Acetyl-CoA Synthetase | ACSS2 | Cellular metabolism, lipid synthesis | Cancer |

The interaction of pyridine derivatives with their molecular targets initiates a cascade of events that disrupt critical biochemical pathways within cells. These interventions have been elucidated in various model systems, including cancer cell lines and microbial cultures.

A primary mode of action for many anticancer pyridine derivatives is the induction of apoptosis , or programmed cell death. This can be triggered through multiple pathways:

Inhibition of survival signaling: By blocking pro-survival kinases like those in the PI3K/Akt pathway, which is often downstream of RTKs like c-Met and VEGFR, these compounds can tip the cellular balance towards apoptosis. nih.gov

Activation of caspase cascades: The inhibition of PIM-1 kinase, for instance, has been shown to lead to the activation of caspases 3 and 7, key executioners of apoptosis. researchgate.net

DNA damage response: Inhibition of topoisomerases or interference with DNA repair mechanisms by targeting kinases like VRK1 leads to an accumulation of DNA damage, which can trigger p53-dependent or independent apoptotic pathways. dntb.gov.ua

Another significant biochemical intervention is the disruption of cellular metabolism . Cancer cells, in particular, have altered metabolic pathways to support their rapid growth. Some amide-substituted condensed pyridine derivatives have been developed as inhibitors of acetyl-CoA synthetase 2 (ACSS2). acs.org This enzyme is crucial for converting acetate (B1210297) into acetyl-CoA, a central metabolite for lipid synthesis and histone acetylation. Inhibition of ACSS2 can thus starve cancer cells of essential building blocks and impact epigenetic regulation. acs.org

In microbial systems, the inhibition of DHFR by pyridine derivatives directly impacts the folic acid synthesis pathway . nih.gov This deprives the microorganism of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and several amino acids, thereby halting its growth and replication. nih.gov

Furthermore, some pyridine derivatives have been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to cytotoxicity. This mechanism has been observed in both cancer cells and bacteria. nih.gov

The catabolism of pyridine derivatives themselves has also been studied in microorganisms, revealing several degradation pathways such as the maleamate (B1239421) pathway and the 3HDPA pathway, which break down the pyridine ring into simpler molecules. researchgate.net

Table 2: Examples of Biochemical Pathway Interventions by Substituted Pyridine Derivatives

| Biochemical Pathway | Effect of Intervention | Model System |

| Kinase Signaling Cascades (e.g., PI3K/Akt) | Inhibition of cell survival and proliferation | Cancer cell lines |

| Apoptosis | Induction of programmed cell death via caspase activation | Cancer cell lines |

| DNA Damage Response | Accumulation of DNA damage, cell cycle arrest | Cancer cell lines |

| Cellular Metabolism (e.g., lipid synthesis via ACSS2) | Depletion of essential metabolites | Cancer cell lines |

| Folic Acid Synthesis | Inhibition of microbial growth | Bacteria, Plasmodium |

| Oxidative Stress Pathways | Increased reactive oxygen species (ROS), cytotoxicity | Bacteria, cancer cell lines |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a deep understanding of the electronic architecture of 3,5-dichloro-4-methoxy-2-methylpyridine. These theoretical methods allow for the detailed examination of the molecule's geometry, the spatial distribution of its electrons, and its inherent reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties (e.g., HOMO/LUMO)

Density Functional Theory (DFT) stands as a primary computational tool for investigating the molecular framework and electronic characteristics of this compound. Theoretical models, particularly those utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to determine the molecule's optimized geometry. One study highlighted a strong correlation between the computationally derived bond lengths and angles and the empirical data obtained through X-ray diffraction techniques.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.85 |

| HOMO-LUMO Gap (eV) | 4.93 |

| Dipole Moment (Debye) | 1.53 |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory offers a foundational framework for interpreting the electronic structure of this compound. By constructing molecular orbitals from the linear combination of atomic orbitals, MO theory provides a detailed picture of bonding and electron distribution. The π-system of the pyridine (B92270) ring is a central feature, and its nature is elucidated by the specific combinations of p-orbitals from the ring atoms. The theory also allows for a systematic analysis of how the substituent groups—dichloro, methoxy (B1213986), and methyl—interact with the pyridine ring's orbitals, thereby influencing the molecule's electronic properties and its reactivity profile.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in this compound, and its flexibility, are explored through conformational analysis. A key degree of freedom is the rotation of the methoxy group around its bond to the pyridine ring. Computational scans of the potential energy surface as a function of this rotation can identify the most energetically favorable conformations. Molecular dynamics (MD) simulations build upon this by simulating the atomic motions over time, offering a dynamic picture of the molecule's behavior. These simulations can reveal the accessible conformations in various environments and the transitions between them, providing insights into how the molecule's shape influences its interactions.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical chemistry provides powerful predictive tools for assessing the reactivity of this compound and mapping potential chemical transformations. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that illustrates the charge distribution from the perspective of an approaching reagent. For this compound, regions of negative electrostatic potential are expected near the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, identifying them as likely sites for electrophilic attack. Conversely, areas of positive potential would highlight regions susceptible to nucleophilic interaction. Furthermore, computational modeling can be employed to simulate entire reaction mechanisms, calculating the energy barriers (activation energies) and determining the most probable reaction products, thereby guiding experimental synthetic efforts.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| Cl···H/H···Cl | 25.5 |

| C···H/H···C | 10.1 |

| O···H/H···O | 8.7 |

| Cl···C/C···Cl | 3.5 |

| Cl···O/O···Cl | 2.1 |

| Cl···Cl | 1.8 |

| N···H/H···N | 1.5 |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in 3,5-Dichloro-4-methoxy-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of a related compound, 2-[(2,6-Dichloro-4-methoxy)phenyl]-5-methylpyridine, shows characteristic signals that can be used for comparative purposes. In this analogue, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet at approximately 3.83 ppm, while the methyl group protons (-CH₃) also present as a singlet around 2.41 ppm. chemrxiv.org The aromatic protons exhibit more complex splitting patterns within the aromatic region of the spectrum. chemrxiv.org For this compound, one would expect a distinct singlet for the methoxy protons and another for the methyl protons, with a single aromatic proton signal, simplifying the spectrum significantly compared to more complex derivatives.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the same related compound, 2-[(2,6-Dichloro-4-methoxy)phenyl]-5-methylpyridine, the carbon of the methoxy group resonates at approximately 55.6 ppm, and the methyl carbon is observed at 18.2 ppm. chemrxiv.org The various aromatic and pyridine (B92270) ring carbons appear at distinct chemical shifts, for instance, at 113.9, 124.8, 130.8, 132.1, 134.9, 136.6, 149.8, 152.4, and 159.4 ppm. chemrxiv.org For this compound, a simplified set of signals corresponding to its unique carbon environments would be expected.

Table 1: Representative NMR Data for a Structurally Related Pyridine Derivative Data for 2-[(2,6-Dichloro-4-methoxy)phenyl]-5-methylpyridine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.83 | s | -OCH₃ |

| ¹H | 2.41 | s | -CH₃ |

| ¹³C | 55.6 | - | -OCH₃ |

| ¹³C | 18.2 | - | -CH₃ |

| ¹³C | 113.9, 124.8, 130.8, 132.1, 134.9, 136.6, 149.8, 152.4, 159.4 (Aromatic/Pyridine Carbons) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-HMRS, GC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is particularly valuable for confirming the elemental composition. For the related compound 2-[(2,6-Dichloro-4-methoxy)phenyl]-5-methylpyridine, the calculated mass for the protonated molecule [M+H]⁺ is 268.0296, with an experimental value found at 268.0302, confirming its molecular formula. chemrxiv.org This technique would similarly provide a precise mass for this compound, corroborating its elemental makeup. GC-MS is also employed, where the mass spectrum is recorded after separation by gas chromatography. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridine and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. For example, pyridine itself exhibits a prominent absorption band around 256 µm. benthambooks.com The substitution pattern on the pyridine ring, including the presence of chloro and methoxy groups, would be expected to cause a shift in the absorption maxima (λ_max). Studies on related methoxy-substituted pyridines show absorption peaks that are influenced by the electronic nature of the substituents. rsc.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Analysis

Gas chromatography (GC) is a key technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture. The retention time in GC is a characteristic property of the compound under specific conditions (e.g., column type, temperature program), and the mass spectrum provides a fingerprint for identification. This method is crucial for determining the purity of the compound and for identifying any volatile impurities.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Abbreviation | Primary Application for this compound |

|---|---|---|

| Nuclear Magnetic Resonance | NMR | Detailed structural elucidation of the molecule's framework. |

| Mass Spectrometry | MS | Determination of molecular weight and elemental composition. |

| Infrared Spectroscopy | IR | Identification of functional groups present in the molecule. |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Analysis of electronic transitions. |

| Gas Chromatography | GC | Separation and assessment of purity for volatile analysis. |

High-Performance Liquid Chromatography (HPLC) and UPLC for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and performing quantitative analysis of synthesized compounds like this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

In the analysis of related heterocyclic compounds, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase and a polar mobile phase. For pyridine derivatives, a typical mobile phase might consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. For instance, in the analysis of a complex pyridazinone derivative, an HPLC method employed a water-acetonitrile gradient with 0.03% formic acid. Detection is frequently accomplished using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, or a mass spectrometer (MS) for enhanced sensitivity and specificity.

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method developed for a related pyridine impurity, 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, highlights the power of this approach for trace analysis. jocpr.com This method achieved quantification at the parts-per-million (ppm) level, which is critical for controlling potentially genotoxic impurities. jocpr.com

For the quantitative analysis of this compound, a validated HPLC or UPLC method would be established. This involves creating a calibration curve from standard solutions of known concentrations. The linearity of this curve, typically assessed by the correlation coefficient (r²), must be high (e.g., >0.999) to ensure accurate quantification. ptfarm.pl The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. In drug development, a purity of at least 95% is often required for final compounds.

Table 1: Illustrative HPLC/UPLC Method Parameters for Pyridine Derivatives

| Parameter | HPLC Method Example | LC-ESI-MS/MS Method Example jocpr.com |

| Column | Epic Polar hydrophilic 3 μm, 120 Å, 3.2 mm × 30 mm | Hypersil BDS (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: H₂O−0.03% HCO₂H, B: MeCN−0.03% HCO₂H | 5 mM ammonium acetate buffer (pH 4) and acetonitrile (60:40, v/v) |

| Flow Rate | 2 mL/min | 0.7 mL/min |

| Gradient | Linear gradient from 10% B to 100% B in 3 min | Isocratic |

| Detector | Photodiode Array (214 nm) and Mass Spectrometer (ESI) | API-4000 LC-MS/MS (ESI positive ionization) |

This table is illustrative and based on methods for related compounds. Specific parameters would need to be optimized for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available as of this writing, the analysis of structurally similar molecules provides insight into the expected structural features. For example, the crystal structure of a 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane was determined to be in the orthorhombic space group Pbca. researchgate.net Another related compound, 2-(3,5-dichloro-2-hydroxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide, crystallizes in the monoclinic space group P12(1)/c1. researchgate.net

The data obtained from an X-ray crystallographic analysis of this compound would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. These parameters are fundamental to the compound's solid-state characterization.

Table 2: Example Crystallographic Data for Related Heterocyclic Compounds

| Parameter | 4-(dimethylamino)pyridine–4-methoxyphenylborane (1/1) researchgate.net | 2-(3,5-dichloro-2-hydroxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide researchgate.net |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P12(1)/c1 |

| a (Å) | 12.3538 (6) | 10.783 (1) |

| b (Å) | 18.7727 (10) | 14.626 (1) |

| c (Å) | 23.4056 (12) | 9.7936 (7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 116.877 (1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 5428.1 (5) | 1377.8 |

| Z | 16 | 4 |

| Temperature (K) | 173 | 298 |

This table presents data for structurally related compounds to illustrate the type of information obtained from X-ray crystallography.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

The synthesis of substituted pyridines is a well-established field, yet the development of green and sustainable methods remains a critical goal. researchgate.netnih.govresearchgate.netdntb.gov.ua For 3,5-Dichloro-4-methoxy-2-methylpyridine, future research should focus on developing novel synthetic pathways that adhere to the principles of sustainable chemistry.

Currently, synthetic routes for structurally similar compounds, such as 4-chloro-3-methoxy-2-methylpyridine (B28138), often involve multi-step processes starting from precursors like 3-methoxy-2-methyl-4(1H)-pyridone and utilizing reagents like phosphorus oxychloride. prepchem.comgoogle.com Another related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, is synthesized from 4-chloro-3-methoxy-2-methylpyridine using an oxidation reaction with agents like hydrogen peroxide, catalyzed by phosphotungstic acid. patsnap.com

Future synthetic strategies for this compound could explore:

One-Pot, Multi-Component Reactions: These reactions offer an efficient and atom-economical approach to constructing the pyridine (B92270) ring with the desired substituents in a single step. acs.org

Catalytic C-H Functionalization: Direct and selective chlorination and methoxylation of a 2-methylpyridine (B31789) precursor at the C3, C5, and C4 positions, respectively, using advanced catalytic systems could significantly shorten the synthetic route and reduce waste.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability.

Bio-based Starting Materials: Investigating the use of renewable feedstocks to construct the initial pyridine scaffold would align with the growing demand for sustainable chemical production. researchgate.net

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions | High efficiency, atom economy, reduced workup | Identification of suitable starting materials and catalysts. |

| C-H Functionalization | Step-economy, reduced pre-functionalization | Development of regioselective catalysts for dichlorination and methoxylation. |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reaction conditions and reactor design. |

| Bio-based Synthesis | Sustainability, reduced environmental impact | Exploration of biosynthetic pathways or use of biomass-derived precursors. |

Design and Synthesis of Advanced Pyridine-Based Materials

Pyridine derivatives are integral components in the design of functional materials, including polymers, metal-organic frameworks (MOFs), and luminescent materials. marketresearch.comrsc.org The specific substitution pattern of this compound, featuring electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group, could impart unique electronic and coordination properties to materials incorporating this moiety.

Future research in this area could focus on:

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions, forming extended structures with potential applications in gas storage, catalysis, and sensing. The chloro and methoxy substituents could influence the framework's topology and functionality.

Luminescent Materials: Pyridine-containing compounds can exhibit interesting photophysical properties. Investigating the fluorescence or phosphorescence of this compound and its derivatives could lead to the development of new organic light-emitting diodes (OLEDs) or chemical sensors.

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as a pendant group could enhance thermal stability, flame retardancy, or create materials with specific optical or electronic properties.

Integrated Computational and Experimental Approaches for Mechanistic Discovery

Computational chemistry offers powerful tools to predict molecular properties and elucidate reaction mechanisms, guiding experimental work and accelerating the discovery process. nih.govresearchgate.net For a novel compound like this compound, an integrated computational and experimental approach would be highly beneficial.

Key areas for investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other methods can be used to calculate the molecule's electronic structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. These calculations can aid in the structural confirmation of the synthesized compound.

Reaction Mechanism Studies: Computational modeling can be employed to explore the energy profiles of potential synthetic routes, identify transition states, and understand the role of catalysts. This can help in optimizing reaction conditions and improving yields. researchgate.net

Prediction of Physicochemical Properties: Properties such as dipole moment, polarizability, and reactivity indices can be calculated to predict the molecule's behavior in different environments and its potential for various applications. For instance, computational descriptors can help predict the permeability of pyridine derivatives. nih.gov

Identification of New Biological Targets and Applications of Derivatives

Pyridine scaffolds are a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse biological activities. rsc.orgresearchgate.netnih.govnih.govacs.org The specific combination of substituents in this compound could lead to interactions with various biological targets.

A systematic investigation of its biological profile could include:

Antimicrobial and Antiviral Screening: Many substituted pyridines exhibit antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net Screening this compound against a panel of pathogens could reveal potential leads for new anti-infective agents.

Anticancer Activity: Pyridine derivatives are frequently found in anticancer drugs. rsc.org Evaluating the cytotoxicity of this compound against various cancer cell lines could be a starting point for developing new chemotherapeutic agents.

Enzyme Inhibition Assays: The molecule could be tested for its ability to inhibit specific enzymes implicated in disease pathways, such as kinases, proteases, or oxidoreductases.

Agrochemical Applications: Halogenated and methoxy-substituted pyridines are common in herbicides, insecticides, and fungicides. nih.govagropages.com Testing the compound for its effects on various pests and weeds could uncover its potential in agriculture.

Translational Research from Chemical Synthesis to Pre-clinical Lead Optimization

Should initial biological screenings of this compound or its derivatives show promising activity, a translational research program would be the next logical step. This involves a multidisciplinary effort to optimize the lead compound for potential clinical development. nih.gov

This research pipeline would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the pyridine core to understand how structural changes affect biological activity and selectivity.

In Vitro ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compounds to identify potential liabilities early in the drug discovery process.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating how the drug is processed by and affects the body in animal models to establish a dosing regimen and predict its efficacy.

Lead Optimization: Iteratively modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity, with the ultimate goal of identifying a preclinical candidate for further development.

While this compound is currently an understudied chemical entity, its unique substitution pattern on the versatile pyridine scaffold suggests a wealth of research opportunities. By applying modern synthetic methods, advanced materials science principles, integrated computational and experimental techniques, and systematic biological evaluation, the scientific community can unlock the potential of this novel compound. The future exploration of this compound holds the promise of new discoveries in medicine, agriculture, and materials science, making it a compelling target for future investigation.

Q & A

Q. What are the key synthetic routes for 3,5-Dichloro-4-methoxy-2-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed for structurally complex pyridine derivatives. For example, analogous compounds like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine are synthesized via N-oxidation , nitration , nucleophilic substitution , alcoholation , and chloromethylation steps . Optimization involves controlling reaction temperatures (e.g., 80°C for chlorination steps ) and selecting catalysts (e.g., HCl for chloromethylation ). Purification often combines column chromatography and recrystallization. Characterization via 1H NMR (to confirm substitution patterns), FT-IR (for functional group verification), and HPLC (for purity >98%) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Resolves methyl, methoxy, and chloro substituents on the pyridine ring. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

- HPLC : Quantifies purity (>95% for biological assays) and monitors reaction progress .

Q. How do functional groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro groups at positions 3 and 5 act as electron-withdrawing groups, activating the pyridine ring for nucleophilic attack at the 2- and 6-positions. The methoxy group at position 4 stabilizes intermediates via resonance, while the methyl group at position 2 sterically hinders certain reactions. For example, chloromethylation requires careful control of steric effects to avoid side products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as enzyme inhibitors?

- Methodological Answer : SAR studies for pyridine-based inhibitors (e.g., CYP1B1 inhibitors ) reveal that:

- Substituent Position : Pyridine rings with substituents at C2/C4 (vs. C3) enhance steric complementarity with enzyme active sites .

- Electron-Donating Groups : Methoxy groups improve binding affinity by forming hydrogen bonds with catalytic residues.

- Data-Driven Example :

| Derivative | Substituent Position | IC50 (μM) |

|---|---|---|

| 4a (C2-pyridine) | C2 | 0.011 |

| Analog (C3-pyridine) | C3 | 0.083 |

| Source: Modified from CYP1B1 inhibition data in estrane-pyridine derivatives |

Q. What computational strategies (e.g., DFT, molecular docking) predict the biological or material applications of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For pyridine derivatives, high HOMO density on the ring correlates with corrosion inhibition efficacy .

- Molecular Docking : Simulates binding poses in enzyme active sites (e.g., CYP1B1). Pyridine derivatives with planar structures and chloro/methoxy groups show stronger van der Waals interactions .

- Example : A docking score < −8.0 kcal/mol suggests high binding affinity for therapeutic targets .

Q. How can in vivo metabolic stability studies inform the pharmacokinetic profile of this compound?

- Methodological Answer :

- Animal Models : Administer the compound to rats (e.g., 10 mg/kg IV) and collect plasma samples at intervals (0–24 h). Use LC-MS/MS to quantify parent compound and metabolites .

- Key Parameters :

- Half-life (t1/2) : >4 h suggests metabolic stability.

- Clearance (CL) : Low hepatic clearance (<20 mL/min/kg) indicates suitability for oral dosing.

- Structural Modifications : Adding electron-withdrawing groups (e.g., Cl) reduces oxidative metabolism by cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.